N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-(4-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLPHENYL)-5-METHYL-2-THIOPHENESULFONAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines imidazo[2,1-b][1,3]thiazole and thiophenesulfonamide moieties, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLPHENYL)-5-METHYL-2-THIOPHENESULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aminothiazole with appropriate bromo ketones under reflux conditions in solvents like 1,4-dioxane . Another approach uses a three-reactor multistage system with continuous flow, where intermediate compounds are not isolated .
Industrial Production Methods
Industrial production methods for this compound often employ continuous flow systems to enhance efficiency and yield. These methods involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-hydroxybenzotriazole (HOBt) and diisopropylethylamine (DIPEA) in a T-mixer .
Chemical Reactions Analysis
Types of Reactions
N-(4-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLPHENYL)-5-METHYL-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
N-(4-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLPHENYL)-5-METHYL-2-THIOPHENESULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLPHENYL)-5-METHYL-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune modulation . Additionally, it can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulatory agent.
WAY-181187: An anxiolytic agent with a similar imidazo[2,1-b]thiazole structure.
Pifithrin-β: An antineoplastic agent that shares the imidazo[2,1-b]thiazole scaffold.
Uniqueness
N-(4-IMIDAZO[2,1-B][1,3]THIAZOL-6-YLPHENYL)-5-METHYL-2-THIOPHENESULFONAMIDE stands out due to its unique combination of imidazo[2,1-b][1,3]thiazole and thiophenesulfonamide moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H13N3O2S3 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C16H13N3O2S3/c1-11-2-7-15(23-11)24(20,21)18-13-5-3-12(4-6-13)14-10-19-8-9-22-16(19)17-14/h2-10,18H,1H3 |
InChI Key |
FDPRDCGJDHIRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Origin of Product |
United States |
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